molecular formula C8H2N4O B13117357 2,1,3-Benzoxadiazole-4,5-dicarbonitrile CAS No. 54286-60-1

2,1,3-Benzoxadiazole-4,5-dicarbonitrile

Cat. No.: B13117357
CAS No.: 54286-60-1
M. Wt: 170.13 g/mol
InChI Key: DHFITYKKXLLUQI-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole-4,5-dicarbonitrile (CAS Number: 54286-60-1) is a heterocyclic organic compound. Its chemical formula is C₈H₂N₄O, and its molecular weight is approximately 170.13 g/mol . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Preparation Methods

Synthesis Routes: Several synthetic routes exist for 2,1,3-Benzoxadiazole-4,5-dicarbonitrile. One common method involves the reaction of 2,1,3-benzoxadiazole with cyanogen bromide (BrCN) or other cyanide sources. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like acetonitrile or dimethyl sulfoxide (DMSO) are commonly used. The yield can be optimized by adjusting the stoichiometry and reaction time.

Industrial Production:

Chemical Reactions Analysis

Reactivity: 2,1,3-Benzoxadiazole-4,5-dicarbonitrile participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, yielding different oxidation states of nitrogen.

    Reduction: Reduction with suitable reagents can lead to the formation of related compounds.

    Substitution: Nitrile groups can be substituted using nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or Raney nickel.

    Substitution: Alkali metal cyanides (e.g., NaCN) or other nucleophiles.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction may yield 2,1,3-benzoxadiazole-4,5-diamine.

Scientific Research Applications

2,1,3-Benzoxadiazole-4,5-dicarbonitrile finds applications in:

    Chemistry: As a building block for designing novel organic materials.

    Biology: In fluorescent probes and sensors.

    Industry: As a precursor for functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. its unique structure suggests potential interactions with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

While 2,1,3-Benzoxadiazole-4,5-dicarbonitrile stands out due to its specific structure, similar compounds include other benzoxadiazoles and nitrile-containing heterocycles.

Properties

CAS No.

54286-60-1

Molecular Formula

C8H2N4O

Molecular Weight

170.13 g/mol

IUPAC Name

2,1,3-benzoxadiazole-4,5-dicarbonitrile

InChI

InChI=1S/C8H2N4O/c9-3-5-1-2-7-8(6(5)4-10)12-13-11-7/h1-2H

InChI Key

DHFITYKKXLLUQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1C#N)C#N

Origin of Product

United States

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